(1-Benzofuran-2-yl)(oxo)acetyl chloride

Description

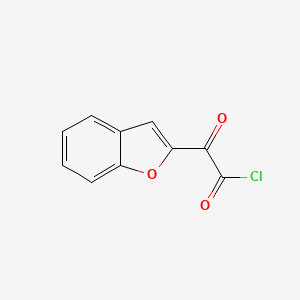

(1-Benzofuran-2-yl)(oxo)acetyl chloride is an acyl chloride derivative featuring a benzofuran moiety and an oxo group adjacent to the carbonyl carbon. This structural arrangement enhances its electrophilicity, making it a reactive intermediate in organic synthesis, particularly for introducing benzofuran-containing acyl groups.

The molecular formula of the oxo variant is hypothesized to be C₁₀H₅ClO₃, assuming the oxo group adds an oxygen atom to the acetyl chloride backbone. This distinguishes it from 2-(1-Benzofuran-2-yl)acetyl chloride (C₁₀H₇ClO₂), which lacks the oxo group . Applications likely include pharmaceutical and agrochemical synthesis, given the benzofuran ring’s prevalence in bioactive molecules.

Properties

CAS No. |

107748-07-2 |

|---|---|

Molecular Formula |

C10H5ClO3 |

Molecular Weight |

208.597 |

IUPAC Name |

2-(1-benzofuran-2-yl)-2-oxoacetyl chloride |

InChI |

InChI=1S/C10H5ClO3/c11-10(13)9(12)8-5-6-3-1-2-4-7(6)14-8/h1-5H |

InChI Key |

KHOPBHMZCGOIMX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C(=O)Cl |

Synonyms |

2-Benzofuranacetyl chloride, alpha-oxo- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (1-Benzofuran-2-yl)(oxo)acetyl chloride with structurally analogous acyl chlorides:

- Reactivity: The oxo group in the target compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution compared to non-oxo analogs like 2-(1-Benzofuran-2-yl)acetyl chloride. Benzofuran’s fused oxygen atom further withdraws electron density, amplifying this effect .

- Stability : Acyl chlorides with electron-withdrawing groups (e.g., oxo, benzofuran) are typically moisture-sensitive and require anhydrous handling, akin to benzoyl chloride .

Research Findings and Limitations

While direct studies on this compound are scarce, insights from analogs suggest:

- Safety Protocols : First-aid measures for exposure (inhalation, skin contact) align with benzoyl chloride guidelines, emphasizing immediate decontamination and medical consultation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.